2-Cyclohexyloxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYHWFMGPYJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956306 | |
| Record name | 2-Cyclohexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3483-39-4 | |
| Record name | Oxirane, cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Cyclohexyloxirane
Asymmetric Catalytic Epoxidation Approaches
Asymmetric catalytic epoxidation represents a powerful strategy for the direct introduction of chirality during the formation of the epoxide ring. These methods often employ chiral metal complexes to control the stereochemical outcome of the oxidation of a prochiral olefin precursor.
Chiral Manganese-Salen Complex Catalysis in 2-Cyclohexyloxirane Synthesis
The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, is a cornerstone of stereoselective epoxide synthesis. These catalysts are effective in the asymmetric epoxidation of various olefins, including those leading to this compound. The general mechanism involves the formation of a high-valent manganese-oxo species that transfers an oxygen atom to the double bond of the cyclohexene (B86901) precursor. The chiral salen ligand creates a dissymmetric environment around the metal center, directing the approach of the olefin and thereby controlling the facial selectivity of the epoxidation.
The efficiency of these catalysts can be influenced by the specific structure of the salen ligand and the reaction conditions. For instance, new chiral Mn(III)-salen complexes have been synthesized and characterized for the asymmetric epoxidation of styrenes and chromenes, achieving high yields and significant enantiomeric excesses. rsc.org While direct epoxidation of vinylcyclohexane (B147605) using these catalysts is a viable route, the enantioselectivity can vary. In some systems, enantiomeric excess (ee) values often exceeding 90% have been reported for analogous systems. Photocatalytic systems using mononuclear non-heme chiral manganese complexes have also been developed for the enantioselective epoxidation of terminal olefins, achieving moderate enantioselectivities. researchgate.net
Kinetic Resolution Strategies for Enantioenriched this compound
Kinetic resolution is a powerful technique for separating a racemic mixture of epoxides. This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive, enantioenriched epoxide.
One prominent method is the hydrolytic kinetic resolution (HKR) of terminal epoxides, often catalyzed by chiral cobalt-salen complexes. mdpi.com In the context of this compound, this process involves the selective ring-opening of one enantiomer with water, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, a polyamidoamine-based dendrimer catalyst has been reported to effect the HKR of this compound, achieving 98% ee at 50% conversion. mdpi.com The Jacobsen group has also demonstrated the effectiveness of chiral cobalt-salen complexes in the HKR of terminal epoxides. amazonaws.com
Another approach involves the azidolytic kinetic resolution catalyzed by chiral chromium-salen complexes, where one enantiomer is preferentially opened by an azide (B81097) source. mdpi.com While this has been applied to various epoxides, its specific application to this compound is part of the broader landscape of kinetic resolution techniques.
| Catalyst Type | Resolution Method | Substrate | Enantiomeric Excess (ee) | Reference |
| Polyamidoamine-based Co-salen dendrimer | Hydrolytic Kinetic Resolution | This compound | 98% | mdpi.com |
| Chiral (salen)Co(III)OAc | Hydrolytic Kinetic Resolution | Terminal Epoxides (general) | High | amazonaws.com |
| Cr-salen complex | Azidolytic Kinetic Resolution | Terpene Epoxides | High | mdpi.com |
Enantioselective Epoxidation of Cyclohexene Derivatives
The direct enantioselective epoxidation of cyclohexene and its derivatives is a highly desirable route to chiral cyclohexene oxides. This approach avoids the need for a resolution step, potentially offering a more atom-economical process. Chiral manganese-based catalysts, including salen complexes, have been extensively studied for this purpose. thieme-connect.de
The success of this strategy often depends on the nature of the oxidant and the specific catalyst structure. While the direct epoxidation of unfunctionalized cyclohexene can be challenging in terms of achieving high enantioselectivity, the use of substituted cyclohexene derivatives can lead to improved results. The steric and electronic properties of the substituent can enhance the facial discrimination by the chiral catalyst. Research into novel chiral catalysts and reaction conditions continues to advance the efficiency of this methodology.
Enzymatic Desymmetrization Routes to Enantiopure this compound
Enzymatic methods offer a green and highly selective alternative to chemical catalysis for the synthesis of enantiopure compounds. researchgate.net Desymmetrization of a prochiral or meso starting material using enzymes can provide access to chiral building blocks with high enantiopurity. ua.esresearchgate.net
Hydrolase- and Oxidoreductase-Catalyzed Transformations of meso-Precursors
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. wur.nlmdpi.com In the context of desymmetrization, an EH can selectively hydrolyze one of the two enantiotopic epoxide rings in a meso-diepoxide or one enantiomer from a racemic mixture, leading to an enantioenriched product. The regioselectivity of these enzymes can be engineered to achieve enantioconvergent synthesis, where both enantiomers of a racemic starting material are converted into a single enantiomer of the product. rsc.orgsjtu.edu.cn
Oxidoreductases, on the other hand, can be employed in the desymmetrization of prochiral diols or other precursors. mdpi.com For example, an ene-reductase from Bacillus subtilis has been used for the asymmetric desymmetrization of prochiral 2,5-cyclohexadienones to synthesize chiral cyclohexenones. nih.gov This enzymatic reduction of a double bond introduces chirality with high enantioselectivity. While not a direct route to this compound, the resulting chiral cyclohexenone can be a valuable precursor for its synthesis.
Lipase- and Esterase-Mediated Asymmetric Acetylation
Lipases and esterases are widely used in biocatalysis for their ability to perform highly enantioselective acylations and hydrolyses. mdpi.com A common strategy for producing enantiopure epoxides involves the kinetic resolution of a racemic alcohol precursor via asymmetric acetylation.
In a potential pathway to enantiopure this compound, a meso-cyclohexene diol could be subjected to lipase- or esterase-catalyzed asymmetric acetylation. The enzyme would selectively acetylate one of the hydroxyl groups, breaking the symmetry of the molecule and generating a chiral monoacetate. Subsequent chemical epoxidation of the remaining double bond would then yield the desired enantiomer of this compound. This approach has been successfully applied in the synthesis of various chiral compounds. For instance, a recombinant pig liver esterase has been used for the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate. acs.org
| Enzyme Class | Transformation | Strategy | Precursor Type | Product | Reference |
| Epoxide Hydrolase | Hydrolysis | Desymmetrization/Kinetic Resolution | meso-Epoxide/Racemic Epoxide | Chiral Diol/Enantioenriched Epoxide | wur.nlmdpi.comrsc.orgsjtu.edu.cn |
| Oxidoreductase | Reduction | Desymmetrization | Prochiral Cyclohexadienone | Chiral Cyclohexenone | nih.gov |
| Lipase (B570770)/Esterase | Acetylation | Desymmetrization | meso-Diol | Chiral Monoacetate | mdpi.comacs.org |
Stereoselective Formation of this compound from Precursors
The controlled, three-dimensional arrangement of atoms in a molecule is paramount in modern chemistry. For this compound, achieving high stereoselectivity is often the primary goal of its synthesis. This involves the use of chiral precursors or catalysts to direct the formation of a specific enantiomer.
Intramolecular Cyclization from β-Halohydrin Precursors
The formation of epoxides via the intramolecular cyclization of β-halohydrins is a classic and effective method that proceeds through an SN2 mechanism. This pathway leverages the stereochemistry of the halohydrin precursor to yield the corresponding epoxide with an inversion of configuration at the carbon bearing the halide.
The process begins with the synthesis of a β-halohydrin, typically by treating cyclohexylethylene with a halogen in the presence of water. This electrophilic addition results in a trans configuration of the newly added halogen and hydroxyl groups. wikipedia.org For a stereoselective synthesis, a chiral halohydrin precursor is required. For instance, starting with a precursor like (R)-2-bromo-1-cyclohexylethanol, treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) initiates the reaction. wikipedia.org The base deprotonates the hydroxyl group, forming an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the adjacent carbon atom, displacing the halide and forming the three-membered oxirane ring. Due to the backside attack characteristic of the SN2 mechanism, the stereochemistry at the site of displacement is inverted, allowing for precise control over the final product's configuration.
Table 1: Intramolecular Cyclization of a β-Halohydrin
| Precursor | Reagent | Mechanism | Product |
|---|---|---|---|
| (R)-2-bromo-1-cyclohexylethanol | Sodium Hydride (NaH) | Intramolecular SN2 Cyclization | (S)-2-Cyclohexyloxirane |
Matteson Homologation with Lithiated S-2-Cyclohexyloxirane Intermediates
While not a direct synthesis of this compound, a significant application involves the use of its lithiated form as a key intermediate in the Matteson homologation process. Specifically, lithiated (S)-2-cyclohexyloxirane is instrumental in the preparation of S,S-DICHED (dicyclohexylethane-1,2-diol), a C₂-symmetrical chiral director that is highly effective in controlling stereochemistry during Matteson reactions. thieme-connect.comresearchgate.netresearchgate.net
The Matteson homologation is a powerful method for the iterative, stereocontrolled extension of a carbon chain. mdpi.com The general mechanism involves the reaction of a chiral boronic ester with a lithiated carbenoid, such as (dichloromethyl)lithium, to form a tetrahedral boronate complex. mdpi.comu-tokyo.ac.jp A subsequent 1,2-migration of the alkyl group from boron to carbon, often promoted by a Lewis acid like zinc chloride, yields an α-chloroboronic ester with a high degree of diastereoselectivity. u-tokyo.ac.jp
In the synthesis of S,S-DICHED, (S)-2-cyclohexyloxirane is first deprotonated with a strong base to form the lithiated epoxide intermediate. This nucleophilic intermediate then attacks a cyclohexylboronic acid pinacol (B44631) ester. thieme-connect.com This reaction serves as a crucial step in a three-part linear sequence to build the S,S-DICHED molecule, which can then be used as a chiral auxiliary to direct subsequent carbon-carbon bond formations in the synthesis of complex molecules like polyketides. thieme-connect.comresearchgate.net
Table 2: Application of Lithiated (S)-2-Cyclohexyloxirane
| Key Reactant | Intermediate | Reaction Type | Key Product | Final Application |
|---|---|---|---|---|
| (S)-2-Cyclohexyloxirane | Lithiated (S)-2-Cyclohexyloxirane | Insertion into a boronic ester | S,S-DICHED | Chiral director for Matteson Homologation |
Dynamic Kinetic Resolution in this compound Preparation
Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a standard kinetic resolution. It enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.orgthieme.de This is achieved by combining a rapid, in situ racemization of the starting material with a highly enantioselective reaction. wikipedia.org
For the preparation of enantiopure this compound, DKR can be applied to a racemic precursor, such as a racemic β-halohydrin (e.g., 2-chloro-1-cyclohexylethanol). The process requires two key components: a catalyst for the racemization of the halohydrin and a catalyst (often an enzyme) for the kinetic resolution. For example, a ruthenium catalyst can facilitate the racemization of the chlorohydrin's stereocenters, while a lipase enzyme, such as lipase PS-C “Amano” II, selectively catalyzes the acylation of one of the enantiomers. wikipedia.org As the fast-reacting enantiomer is consumed, the slow-reacting enantiomer is continuously converted back to the racemic mixture by the racemization catalyst, allowing it to be consumed in the desired reaction pathway as well. princeton.edu This results in a high yield of a single, enantiomerically enriched product (the acylated halohydrin), which can then be cyclized to form the enantiopure this compound. wikipedia.org
Table 3: Conceptual DKR for a this compound Precursor
| Starting Material | Racemization Catalyst (Example) | Resolution Method (Example) | Theoretical Yield |
|---|---|---|---|
| Racemic 2-chloro-1-cyclohexylethanol | Ruthenium Complex | Enzymatic Acylation (Lipase) | Up to 100% |
Optimization of Synthetic Pathways and Process Intensification
Optimizing the synthesis of this compound involves enhancing reaction efficiency, reducing waste, and improving safety and cost-effectiveness. A key trend in achieving these goals is process intensification, which focuses on developing smaller, more efficient, and often continuous manufacturing processes. pharmasalmanac.comfrontiersin.org
Flow chemistry, a central pillar of process intensification, is particularly well-suited for many of the reactions involved in epoxide synthesis. pharmasalmanac.com For instance, the Matteson homologation, which utilizes highly reactive organolithium species, can be performed with greater control and safety in modular flow reactors. diva-portal.org These systems allow for precise control over reaction times and temperatures for individual steps like lithiation and boronate formation, often reducing reaction times to mere seconds and improving yields compared to traditional batch processes. diva-portal.org
Further optimization can be achieved by:
Solvent Selection : Utilizing polar aprotic solvents like THF or DMF can help stabilize transition states in nucleophilic ring-opening or closing reactions.
Catalyst Loading : Minimizing the amount of catalyst without sacrificing yield or selectivity is crucial for cost-effectiveness, especially when using expensive transition metals or enzymes.
Real-time Monitoring : Implementing analytical techniques such as FTIR or GC-MS allows for kinetic monitoring to track the reaction's progress, ensuring optimal conversion and preventing the formation of byproducts.
By shifting from batch to continuous manufacturing and fine-tuning reaction parameters, the synthesis of this compound can be made significantly more efficient, sustainable, and scalable for industrial applications. pharmasalmanac.comfrontiersin.org
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Cyclohexyloxirane
Mechanistic Insights into Epoxide Ring-Opening Reactions
The reactivity of 2-cyclohexyloxirane is dominated by the strain of its three-membered epoxide ring, making it susceptible to ring-opening reactions by various nucleophiles and electrophiles. These reactions can proceed through different mechanisms depending on the reaction conditions, particularly the pH.
The carbon atoms of the epoxide ring in this compound are electrophilic due to the polarization of the C-O bonds caused by the high electronegativity of the oxygen atom. This electron deficiency makes them targets for nucleophilic attack. vaia.comallen.in The strained nature of the oxirane ring further enhances its reactivity towards nucleophiles, leading to ring-opening. vaia.com
A variety of nucleophiles, including amines, hydrides, and organometallic reagents, can initiate the ring-opening of epoxides. libretexts.org The reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms, leading to the cleavage of a C-O bond.
Under acidic conditions, the ring-opening of this compound is facilitated by the protonation of the epoxide oxygen. libretexts.orgmasterorganicchemistry.com This initial step creates a better leaving group (a hydroxyl group) and activates the epoxide ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.comtestbook.com The mechanism of acid-catalyzed epoxide ring-opening is often described as a hybrid of S(_N)1 and S(_N)2 pathways. libretexts.orgtestbook.comlibretexts.org
The process begins with the protonation of the epoxide oxygen (Step 1). Subsequently, the carbon-oxygen bond starts to break, leading to the development of a partial positive charge on the carbon atom (Step 2). libretexts.orgtestbook.com Unlike a pure S(_N)1 reaction, a full carbocation does not typically form. Instead, the nucleophile attacks the electrophilic carbon before the C-O bond is completely broken (Step 3). libretexts.orgtestbook.com This attack occurs from the backside, similar to an S(_N)2 reaction, because the leaving group (the protonated oxygen) partially shields the front side. testbook.com
In the case of unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgopenstax.orglibretexts.org This regioselectivity is attributed to the greater stability of the partial positive charge on the more substituted carbon, an S(_N)1-like characteristic. libretexts.orgopenstax.orglibretexts.org For instance, the reaction of this compound with hydrochloric acid yields 2-chloro-1-cyclohexylethanol as the major product. openstax.org
The reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with HBr provides a clear example of this hybrid mechanism. It produces a single stereoisomer, trans-2-bromo-2-methylcyclohexanol, indicating a backside attack characteristic of an S(_N)2 reaction. However, the attack occurs at the more hindered tertiary carbon, which is an S(_N)1-like outcome due to the greater stability of the partial carbocation at that position. openstax.orglibretexts.org
| Feature | Description | Reference |
|---|---|---|
| Mechanism | Hybrid SN1/SN2 | libretexts.orgtestbook.comlibretexts.org |
| Initial Step | Protonation of the epoxide oxygen | libretexts.orgmasterorganicchemistry.com |
| Regioselectivity | Nucleophilic attack on the more substituted carbon | libretexts.orgopenstax.orglibretexts.org |
| Stereochemistry | Backside attack leading to trans products | openstax.orglibretexts.org |
In the presence of a strong base, the ring-opening of this compound proceeds through a classic S(_N)2 mechanism. libretexts.org Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first. Instead, a potent nucleophile directly attacks one of the electrophilic carbons. libretexts.orgyoutube.com
The driving force for this reaction is the significant ring strain of the epoxide, which is released upon ring-opening. libretexts.org Because the leaving group is a poor one (an alkoxide ion), a strong nucleophile is required to initiate the reaction. libretexts.orglibretexts.org The attack occurs at the less sterically hindered carbon atom, a hallmark of the S(_N)2 mechanism. openstax.orglibretexts.org For example, the reaction with a hydroxide (B78521) nucleophile in aqueous basic conditions opens the ring to form a 1,2-diol. testbook.com If the epoxide is asymmetric, the hydroxide will preferentially attack the less substituted carbon. testbook.com
The reaction of 1,2-epoxypropane with ethoxide ion serves as a good illustration, where the attack occurs exclusively at the less substituted primary carbon. openstax.orglibretexts.org A wide array of basic nucleophiles can be employed, including amines, hydrides, and Grignard reagents. libretexts.orgopenstax.org
The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions.
Acid-catalyzed conditions: Nucleophilic attack occurs preferentially at the more substituted carbon atom. openstax.orglibretexts.org This is because the transition state has significant S(_N)1 character, and the partial positive charge is better stabilized by the more substituted carbon. libretexts.orglibretexts.org
Base-catalyzed conditions: Nucleophilic attack occurs at the less sterically hindered carbon atom, following a typical S(_N)2 pathway. openstax.orglibretexts.org
The stereochemistry of the ring-opening is also well-defined. Both acid- and base-catalyzed reactions proceed with an inversion of configuration at the site of nucleophilic attack. This is a consequence of the backside attack mechanism (S(_N)2-like), where the nucleophile approaches from the side opposite to the C-O bond being broken. openstax.orglibretexts.orgchemistrysteps.com This results in the formation of trans products. For example, the acid-catalyzed hydrolysis of an epoxide gives a trans-1,2-diol. openstax.orglibretexts.org In cyclic systems like those derived from cyclohexene (B86901), this leads to trans-diaxial addition products. masterorganicchemistry.com
Grignard reagents (RMgX) and organolithium compounds are potent nucleophiles that react with epoxides, including this compound, to form alcohols after an aqueous workup. vaia.compressbooks.pubmasterorganicchemistry.com These reactions typically follow an S(_N)2 mechanism, with the nucleophilic carbon of the organometallic reagent attacking the less sterically hindered carbon of the epoxide ring. openstax.orglibretexts.orgmasterorganicchemistry.com For example, reacting butylmagnesium bromide with ethylene (B1197577) oxide results in 1-hexanol (B41254) after protonation. libretexts.org
Organocuprates, such as lithium diphenylcuprate (Ph(_2)CuLi), also react with epoxides. Similar to Grignard reagents, the nucleophilic attack occurs at the less substituted carbon, leading to ring-opening. chegg.com
| Reaction Condition | Site of Attack | Mechanism | Reference |
|---|---|---|---|
| Acid-Catalyzed | More substituted carbon | Hybrid SN1/SN2 | openstax.orglibretexts.org |
| Base-Catalyzed | Less substituted carbon | SN2 | openstax.orglibretexts.org |
| Grignard Reagents | Less substituted carbon | SN2 | openstax.orglibretexts.org |
| Organocuprates | Less substituted carbon | SN2 | chegg.com |
Regioselectivity and Stereochemical Outcomes in Ring-Opening
Oligomerization and Polymerization Mechanisms
This compound can undergo oligomerization and polymerization under certain conditions. In the presence of competitive nucleophiles like acetic acid, oligomerization can occur, leading to products such as 2-acetoxy-2'-hydroxy-dicyclohexyl ether. Catalytic proton activation can also induce the formation of cyclohexene oxide dimers.
The polymerization of epoxides can be initiated by both anionic and cationic mechanisms. vaia.com In anionic polymerization, a nucleophile attacks the less substituted carbon of the oxirane ring, generating a carbanion which then acts as the new nucleophile to attack another monomer. vaia.com In cationic polymerization, an electrophile attacks the epoxide, leading to the formation of a carbocation at the more substituted carbon, which then propagates the polymerization. vaia.com this compound has been used in the synthesis of polymers, including polyurethanes and polycarbonates. google.comgoogleapis.comscribd.com For instance, it is listed as a potential epoxide monomer for copolymerization with carbon dioxide using specific catalysts. researchgate.net
Initiation, Propagation, and Termination Steps in this compound Polymerization
The polymerization of this compound, like other epoxides, can proceed through different mechanisms, primarily cationic or anionic ring-opening polymerization (ROP). researchgate.netmdpi.com The specific pathway is determined by the nature of the initiator used. fujifilm.com
Cationic Ring-Opening Polymerization (CROP):
Cationic polymerization is a common method for polymerizing this compound and other epoxides. dtic.milbeilstein-journals.org This process involves three main stages: initiation, propagation, and termination. fujifilm.com
Initiation: The reaction is initiated by an electrophilic species, such as a protic acid or a Lewis acid, which protonates the oxygen atom of the oxirane ring. mdpi.comresearchgate.net This protonation activates the ring for nucleophilic attack. The formation of an oxonium ion is a key step in this phase. researchgate.net
Propagation: The propagation phase involves the sequential addition of monomer units to the growing polymer chain. libretexts.orglibretexts.org The protonated epoxide is attacked by the oxygen atom of another monomer molecule in a nucleophilic substitution reaction. This ring-opening reaction regenerates the active cationic center at the end of the newly extended chain, allowing for the continuation of the polymerization process. libretexts.orglibretexts.org
Termination: Termination of the growing polymer chain can occur through several mechanisms. libretexts.orguc.edu These include reaction with a counter-ion, chain transfer to a monomer or solvent molecule, or reaction with impurities in the system. fujifilm.comuc.edu These events lead to the formation of a stable, non-reactive polymer chain. libretexts.org
Anionic Ring-Opening Polymerization (AROP):
Anionic polymerization of epoxides is also possible, typically initiated by strong nucleophiles such as alkoxides or organometallic compounds.
Initiation: A strong nucleophile attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide. This process follows an SN2 mechanism.
Propagation: The newly formed alkoxide anion acts as a nucleophile and attacks another epoxide monomer, propagating the polymer chain. This step-growth process continues as long as monomer is available. osti.gov
Termination: In an ideal "living" anionic polymerization, there is no formal termination step in the absence of impurities or deliberately added terminating agents. The anionic chain ends remain active. Termination can be achieved by introducing protic solvents or other electrophilic species that neutralize the propagating alkoxide.
Thermodynamics and Kinetics of Ring-Opening Polymerization
The ring-opening polymerization (ROP) of cyclic monomers like this compound is governed by both thermodynamic and kinetic factors. mdpi.comwiley-vch.de
Thermodynamics:
The primary thermodynamic driving force for the ROP of this compound is the relief of ring strain. mdpi.com The three-membered oxirane ring is highly strained, and its opening leads to a more stable, linear polymer chain, resulting in a negative enthalpy change (ΔHp). mdpi.com The polymerization is an equilibrium process, and the position of the equilibrium is determined by the Gibbs free energy of polymerization (ΔGp), which is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the equation ΔGp = ΔHp - TΔSp. wiley-vch.de
Polymerization is thermodynamically favorable when ΔGp is negative. wiley-vch.de Since polymerization leads to a decrease in the number of molecules, the entropy change (ΔSp) is typically negative. wiley-vch.de Therefore, the enthalpic contribution from ring-strain relief must be large enough to overcome the unfavorable entropy change. wiley-vch.de For many cyclic monomers, there exists a ceiling temperature (Tc) above which polymerization is no longer thermodynamically favorable. wiley-vch.de
Kinetics:
The kinetics of ROP depend on the specific mechanism (cationic or anionic) and reaction conditions such as temperature, solvent, and the nature of the initiator and monomer. mdpi.comwiley-vch.de The rate of polymerization is influenced by the reactivity of the monomer and the concentration of the active species. libretexts.org
In general, the rate of polymerization can be described by a rate law that is dependent on the concentrations of the monomer and the initiator. For instance, in some systems, the reaction follows second-order kinetics with respect to the epoxide. The activation energy (Ea) for the process is a key kinetic parameter. For the oligomerization of (S)-Cyclohexyl oxirane with methanol (B129727), an activation energy of 58.6 kJ/mol has been reported.
Studies on the kinetics of single-chain polymerization have revealed complex behaviors, with polymerization rates sometimes showing a biphasic dependence on external forces. researchgate.netnih.gov
Competitive Nucleophilic Oligomerization Pathways
During the polymerization of this compound, especially under conditions that are not strictly controlled, competitive side reactions can occur, leading to the formation of oligomers instead of high molecular weight polymers.
Under acidic conditions, the protonated epoxide can be attacked by various nucleophiles present in the reaction mixture, such as water, alcohols, or even another monomer unit in a non-propagating manner. openstax.org For example, in the presence of acetic acid, a major product is 2-acetoxy-2'-hydroxy-dicyclohexyl ether. Dimerization can also occur under catalytic proton activation.
Similarly, in base-catalyzed reactions, the ring-opening follows a classic SN2 mechanism. If a nucleophile other than the propagating chain end is present, it can compete and lead to the formation of low molecular weight products. For instance, the reaction with methanol yields 2-methoxy-2'-hydroxy-dicyclohexyl ether.
The regioselectivity of the nucleophilic attack is a crucial factor. In acid-catalyzed ring-opening, nucleophiles preferentially attack the more substituted carbon atom due to the partial carbocationic character of the transition state. openstax.org Conversely, under basic conditions, the attack typically occurs at the less sterically hindered carbon atom.
Oxidation and Atmospheric Degradation Studies
Reactions with Atmospheric Radicals (e.g., OH Radicals)
This compound can be released into the atmosphere, where it is subject to degradation processes initiated by photochemically generated radicals. The hydroxyl radical (•OH) is the most important oxidant in the troposphere, often referred to as the "detergent of the atmosphere". niwa.co.nz
The reaction of this compound with •OH radicals is a significant atmospheric loss process. This reaction proceeds primarily through H-atom abstraction from the C-H bonds of the cyclohexyl ring. The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. The rate coefficient for the reaction of (S)-Cyclohexyl oxirane with •OH radicals at 298 K has been determined to be 2.94 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. There is a strong correlation between the reactivity of compounds with •OH and Cl radicals.
The formation of •OH in the atmosphere is initiated by the photolysis of ozone (O₃) by solar UV radiation, which, in the presence of water vapor, leads to the production of two •OH radicals. niwa.co.nz The concentration of •OH radicals exhibits significant diurnal and seasonal variations. niwa.co.nz
Formation of Degradation Products
The initial reaction of this compound with •OH radicals results in the formation of an alkyl radical. ufz.de This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). ufz.de The subsequent reactions of this peroxy radical lead to the formation of a variety of stable degradation products.
While specific degradation products for this compound are not extensively detailed in the provided search results, general pathways for the atmospheric oxidation of cyclic ethers and alkanes can be inferred. The peroxy radicals can undergo further reactions to form hydroperoxides, alcohols, and carbonyl compounds. ufz.de For instance, the decomposition of alkylperoxyl radicals can lead to the formation of alcohols and ketones. ufz.de
In the context of other cyclic compounds, oxidation can lead to ring-opening and the formation of dicarbonyls and other oxygenated products. For example, the oxidation of fluorinated alkenes by Cl atoms has been shown to produce carbonyl fluorides. conicet.gov.ar Boron-catalyzed cleavage of (S)-Cyclohexyl oxirane with hydrogen peroxide can yield adipic aldehyde (hexanedial).
Catalytic Transformations Involving 2 Cyclohexyloxirane
Metal-Catalyzed Epoxide Opening and Functionalization
The reactivity of the epoxide ring in 2-cyclohexyloxirane allows for the introduction of various functional groups through metal-catalyzed reactions. These transformations are pivotal in synthetic organic chemistry for the creation of complex molecules.
Lewis Acid Catalysis in this compound Transformations
Lewis acids are effective catalysts for the ring-opening of epoxides, including this compound. wikipedia.org By coordinating to the oxygen atom of the epoxide, the Lewis acid polarizes the C-O bonds, making the epoxide more susceptible to nucleophilic attack. wikipedia.org This activation facilitates the reaction with a wide range of nucleophiles. The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the ring-opening reaction. For instance, in the context of other cyclic ketones, boron trifluoride (BF3) has been shown to form a complex with 2-cyclohexenone, activating it for further reactions. nih.gov This principle of Lewis acid activation is broadly applicable to cyclic ethers like this compound.
The mechanism of Lewis acid-catalyzed ring-opening often involves the formation of a complex between the Lewis acid and the epoxide. This complexation enhances the electrophilicity of the ring carbons, which are then attacked by a nucleophile. The reaction can proceed through different pathways, such as SN1 or SN2 mechanisms, depending on the specific Lewis acid, substrate, and reaction conditions. wikipedia.org
Catalytic Carbonylation of this compound to β-Lactones
The catalytic carbonylation of epoxides is an atom-economical method for the synthesis of β-lactones. mdpi.com This transformation involves the insertion of a molecule of carbon monoxide (CO) into one of the C-O bonds of the epoxide ring. For this compound, this reaction would yield a β-lactone intermediate. molaid.com Catalytic systems for this transformation often consist of a combination of a Lewis acid and a transition metal carbonyl complex, such as a cobalt tetracarbonyl anion. nih.gov The Lewis acid activates the epoxide, while the metal carbonyl serves as the source of CO and facilitates its insertion.
The general mechanism for the carbonylation of epoxides to β-lactones involves the coordination of the epoxide to the Lewis acidic metal center, followed by nucleophilic attack of the cobalt tetracarbonyl anion to open the ring. Subsequent insertion of CO and ring-closing elimination affords the β-lactone and regenerates the active catalyst.
Table 1: Catalytic Systems for Epoxide Carbonylation
| Catalyst System | Epoxide Substrate | Product | Reference |
|---|---|---|---|
| [PPN]⁺[Co(CO)₄]⁻ / BF₃·Et₂O | Various epoxides | β-Lactones | nih.gov |
| [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ | Various epoxides | β-Lactones and Succinic Anhydrides | nih.gov |
| [(OEP)Cr(THF)₂]⁺[Co(CO)₄]⁻ | Various epoxides | β-Lactones | nih.gov |
Note: This table provides examples of catalytic systems used for the carbonylation of various epoxides, which are analogous to the potential carbonylation of this compound.
Metal-Salen Complex Catalysis in Asymmetric Ring-Opening
Metal-salen complexes are a class of catalysts that have proven to be highly effective for the asymmetric ring-opening (ARO) of epoxides. nih.govresearchgate.net These chiral catalysts can induce high levels of enantioselectivity in the reaction of meso-epoxides or in the kinetic resolution of racemic epoxides. nih.govunits.it For a meso-epoxide like cyclohexene (B86901) oxide, which is structurally related to this compound, chiral chromium-salen complexes have been identified as optimal catalysts for the addition of nucleophiles like azidotrimethylsilane (B126382) (TMSN₃). nih.govunits.it
The mechanism of the (salen)Cr-catalyzed ARO involves the cooperative activation of both the epoxide and the nucleophile by two different metal centers. nih.govunits.it The active catalyst is often a (salen)CrN₃ complex, which is formed in situ. units.it The reaction of cyclohexene oxide with TMSN₃ in the presence of a (salen)CrCl complex initially produces the corresponding chlorohydrin, with the subsequent formation of the more active azide (B81097) complex. units.it Cobalt-salen complexes have also been utilized for the highly enantioselective hydrolytic ring-opening of terminal epoxides. nih.gov
Table 2: Metal-Salen Catalysts for Asymmetric Epoxide Ring-Opening
| Catalyst | Epoxide | Nucleophile | Key Finding | Reference |
|---|---|---|---|---|
| (salen)CrN₃ | meso-Epoxides | TMSN₃ | Optimal catalyst for ARO | nih.govunits.it |
Polymerization Catalysis for this compound
This compound can serve as a monomer in ring-opening polymerization (ROP) to produce polyethers. The driving force for the ROP of epoxides is the release of ring strain, which for oxiranes is approximately 116 kJ mol⁻¹. mdpi.com
Ring-Opening Polymerization Catalysts (e.g., Zn-Co(III) Double Metal Cyanide Complexes)
A variety of catalysts can be employed for the ring-opening polymerization of epoxides. These include both cationic and anionic initiators. Lewis acids such as BF₃, often in the presence of a co-initiator, can initiate cationic ROP. mdpi.com Basic catalysts, like potassium hydroxide (B78521), are used for anionic ROP. mdpi.com
For the controlled polymerization of epoxides, more sophisticated catalysts are often required. Zinc-cobalt(III) double metal cyanide (DMC) complexes are highly active catalysts for the ROP of epoxides. researchgate.net These catalysts are known for their ability to produce polymers with controlled molecular weights and narrow polydispersity indices.
Copolymerization of this compound with CO₂ and Other C1 Feedstocks
The copolymerization of epoxides with carbon dioxide (CO₂) is a valuable process for the synthesis of polycarbonates, which are biodegradable polymers. researchgate.netresearchgate.net This reaction represents a method for the utilization of CO₂, a renewable C1 feedstock. nsf.govnih.gov Zinc-cobalt(III) double metal cyanide complexes have been shown to be effective catalysts for the copolymerization of various epoxides with CO₂. researchgate.netresearchgate.net this compound is among the epoxides that can be copolymerized with CO₂ using nanosized Zn-Co(III) DMC catalysts. researchgate.net
In addition to CO₂, other C1 feedstocks such as carbonyl sulfide (B99878) (COS) and carbon disulfide (CS₂) can also be copolymerized with epoxides to yield polythiocarbonates. researchgate.netresearchgate.net The copolymerization of this compound with CO₂ using a trinuclear cyclohexane-bridged tetradentate Schiff base chromium complex has also been reported, yielding poly(cyclohexene carbonate) (PCHC). rsc.org This catalyst, in the presence of a co-catalyst, demonstrated high activity and selectivity for the copolymer. rsc.org
Table 3: Catalysts for Copolymerization of Epoxides with C1 Feedstocks
| Catalyst | Epoxide | C1 Feedstock | Polymer Product | Reference |
|---|---|---|---|---|
| Nanosized Zn-Co(III) DMCC | This compound | CO₂ | Polycarbonate | researchgate.net |
| Trinuclear Schiff base Cr complex | Cyclohexene Oxide | CO₂ | Poly(cyclohexene carbonate) | rsc.org |
Role of Co-catalysts and Ligands in Polymerization
The polymerization of epoxides, including this compound, is significantly influenced by the presence of co-catalysts and ligands, which can enhance reaction rates, control polymer structure, and introduce stereoselectivity. In the context of ring-opening copolymerization (ROCOP) of epoxides and carbon dioxide, the choice of co-catalyst and ligand architecture is crucial for catalyst performance. nih.govnih.gov
Metal-catalyzed ring-opening polymerization typically follows a coordination-insertion mechanism. nih.gov This process involves a Lewis acidic metal that coordinates the epoxide and a nucleophile, such as an alkoxide or amide, supported by sterically demanding ligands. nih.gov The Lewis acidity of the metal center is a key factor, as it influences monomer coordination and the nucleophilicity of the metal-oxygen bond responsible for the ring-opening attack. semanticscholar.org
Dinuclear catalyst systems have shown particular promise. For instance, in the copolymerization of cyclohexene oxide and CO2, a di-zinc catalyst demonstrated high selectivity for polymer formation over the production of cyclic carbonate. nih.gov Kinetic studies revealed that the energy barrier for polymerization was significantly lower than that for cyclic carbonate formation. nih.gov The rate law for this reaction showed a first-order dependence on both catalyst and epoxide concentrations, suggesting that the ring-opening of the epoxide is the rate-determining step. nih.gov
Further investigations into the role of co-ligands in dinuclear systems have revealed that while the catalyst is dinuclear and possesses two co-ligands, only one initiates polymerization. nih.gov The second co-ligand remains coordinated to the metal centers and mediates the polymerization process. nih.gov A "chain shuttling" mechanism has been proposed, where the polymer chain alternates its coordination site between the two metal centers with each insertion of a monomer. nih.gov This implies distinct roles for each metal center, with one coordinating the epoxide and the other inserting carbon dioxide. nih.gov Modifying the co-ligand has been shown to alter the polymerization rate. nih.gov
Heterometallic catalyst systems, combining different metals, offer another strategy to enhance catalytic activity and selectivity. nih.gov These systems often exhibit cooperative effects, leading to improved performance compared to their homometallic counterparts. nih.govox.ac.uk For example, combining alkali metals like lithium with divalent metals such as zinc or magnesium has proven effective in ring-opening polymerization. nih.gov Kinetic studies of a heterodinuclear Mg(II)/Co(II) catalyst showed it had a lower transition state entropy and enthalpy than either of the homodinuclear versions. ox.ac.uk
The table below summarizes the effect of different co-ligands on the polymerization of epoxides.
| Catalyst System | Co-catalyst/Ligand | Monomer | Key Finding | Reference |
| Di-zinc | Acetate | Cyclohexene Oxide/CO2 | High selectivity for polymer formation. Rate is first-order in catalyst and epoxide. | nih.gov |
| Di-cobalt | Pyridine, Methyl imidazole, DMAP | Epoxide/CO2 | Ancillary ligands influence catalyst structure and activity. | nih.gov |
| Mg(II)/Zn(II) | para-NO2 benzoate | Epoxide/CO2 | Co-ligand switch reduced induction period and enhanced propagation rate. | nih.gov |
| Li/Zn | Neopentyl alcohol | rac-Lactide | High activity at ambient temperature. | nih.gov |
| Li/Mg | Neopentyl alcohol | rac-Lactide | Higher activity than Li/Zn system under similar conditions. | nih.gov |
Chemo- and Enantioselective Catalysis with this compound
The (S)-configuration of this compound is a key feature that allows for its use in enantioselective transformations, particularly in asymmetric epoxide-opening reactions. This chiral epoxide serves as a valuable building block for the synthesis of enantiomerically pure compounds. The inherent strain of the epoxide ring makes it susceptible to nucleophilic attack, and the stereochemistry of the starting material directs the stereochemical outcome of the product.
One of the primary methods for synthesizing (S)-2-cyclohexyloxirane is through the Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes. For instance, a cyclohexene derivative can be treated with a catalyst like (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride and an oxidizing agent to yield the (S)-configured epoxide with high enantiomeric excess.
The (S)-enantiomer of this compound can undergo various stereoselective reactions. Acid-catalyzed ring-opening, for example, proceeds through a mechanism with both SN1 and SN2 characteristics. openstax.org Reaction with HBr leads to the formation of trans-2-bromo-2-methylcyclohexanol as the sole stereoisomer, which indicates a backside nucleophilic attack characteristic of an SN2 pathway, occurring at the more substituted carbon. openstax.org In contrast, base-catalyzed ring-opening follows a more traditional SN2 mechanism, with the nucleophile attacking the less hindered carbon.
The table below presents examples of stereoselective reactions involving (S)-2-cyclohexyloxirane.
| Reactant | Catalyst/Reagent | Product | Key Feature | Reference |
| (S)-2-cyclohexyloxirane | HBr | trans-2-bromo-2-methylcyclohexanol | Backside attack at the tertiary carbon. | |
| (S)-2-cyclohexyloxirane | Methanol (B129727) (basic conditions) | 2-methoxy-2'-hydroxy-dicyclohexyl ether | SN2 attack at the less hindered carbon. | |
| (S)-2-cyclohexyloxirane | Grignard reagents (RMgX) | Alcohols | Nucleophilic attack at the less hindered carbon. |
Enantioselective ring-opening of meso-epoxides, such as cyclohexene oxide, and the kinetic resolution of racemic epoxides are powerful strategies in asymmetric synthesis. mdpi.comscielo.org.mx These reactions allow for the creation of chiral, difunctionalized molecules from readily available starting materials. mdpi.com Metal-salen complexes are a particularly effective class of catalysts for these transformations. mdpi.com
The asymmetric ring-opening (ARO) of epoxides can be achieved with various nucleophiles, leading to a range of valuable chiral products. For instance, the use of azides as nucleophiles yields vicinal amino alcohols with high optical purity after reduction. mdpi.com Similarly, amines and carbamates can be used to directly produce enantiopure vicinal amino alcohols. mdpi.com
In the context of this compound, which is a chiral terminal epoxide, the focus is often on kinetic resolution. In a hydrolytic kinetic resolution (HKR), a chiral catalyst selectively opens one enantiomer of a racemic epoxide, leaving the unreacted epoxide enriched in the other enantiomer. For example, a dendrimeric Co-complex has been shown to effect the HKR of this compound, resulting in 50% conversion and leaving the unreacted epoxide with 98% enantiomeric excess (ee). mdpi.com
The table below highlights different catalytic systems used for the enantioselective ring-opening of epoxides.
| Epoxide | Catalyst System | Nucleophile | Product Type | Key Finding | Reference |
| meso-Cyclohexene oxide | Cr(III)-salen complex | Trimethylsilyl (B98337) azide | trans-azido alcohol | Best enantioselectivity among various Lewis acid salen complexes. | scielo.org.mx |
| 1,4-Cyclohexadiene monoepoxide | Metal-salen complex | Azide | Azido alcohol | Precursor for the synthesis of the natural product balanol. | scielo.org.mx |
| meso-Epoxides | (pybox)-lanthanide complexes | TMSCN | Cyanohydrin | Enantioselectivity depends on the lanthanide metal. | scielo.org.mx |
| rac-2-Cyclohexyloxirane | Dendrimeric Co-complex (89) | Water (HKR) | Enantioenriched epoxide and diol | 50% conversion with 98% ee for the unreacted epoxide. | mdpi.com |
Metalloradical catalysis (MRC) is an emerging field that utilizes open-shell metal complexes to catalyze reactions through one-electron pathways, generating metal-stabilized organic radicals as key intermediates. nih.govnih.gov This approach offers a distinct mechanism from traditional two-electron, ionic pathways and provides new avenues for controlling reactivity and selectivity. nih.gov Cobalt(II) complexes, particularly those with porphyrin ligands, have been prominent in the development of MRC. nih.govusf.edu
While direct applications of metalloradical catalysis specifically on this compound are not extensively detailed in the provided context, the principles of MRC are relevant to reactions involving its derivatives or analogous structures. MRC has been successfully applied to a variety of transformations, including asymmetric cyclopropanation, C-H amination, and C-H functionalization. nih.govnih.govrsc.org
The general mechanism of MRC involves the homolytic activation of a substrate by a metal-centered radical to form a metal-entangled organic radical. nih.gov This intermediate then directs the subsequent reaction pathway and influences the stereochemical outcome. For instance, in asymmetric cyclopropanation, a Co(II)-metalloradical catalyst activates a diazo compound to generate an α-Co(III)-alkyl radical, which then reacts with an alkene in a stepwise radical pathway to form the cyclopropane (B1198618) product. usf.edu
Iron(III)-based porphyrin complexes are also being explored as metalloradical catalysts. nih.gov Computational and experimental studies suggest that these complexes can activate diazo compounds to form α-Fe(IV)-alkyl radical intermediates, which can then undergo radical addition to alkenes. nih.gov This stepwise radical mechanism, as opposed to a concerted carbene transfer, is a hallmark of metalloradical catalysis. nih.gov
The table below illustrates the types of transformations achievable through metalloradical catalysis.
| Catalyst Type | Substrate Type | Reaction Type | Key Intermediate | Reference |
| Co(II)-porphyrin | Diazo compounds, Alkenes | Asymmetric Cyclopropanation | α-Co(III)-alkyl radical | usf.edu |
| Co(II)-porphyrin | Alkenes, Azides | C-H Amination | Metal-stabilized radical | nih.gov |
| Fe(III)-porphyrin | Diazo compounds, Alkenes | Cyclopropanation | α-Fe(IV)-alkyl radical | nih.gov |
Enantioselective Epoxide-Opening Reactions
Titanium Catalysis in this compound Derived Syntheses
Titanium is an abundant, low-toxicity, and inexpensive metal that is increasingly used in catalytic transformations for fine chemical synthesis. rsc.org While often overlooked due to its oxophilic and Lewis acidic nature, titanium catalysis offers unique and complementary pathways to those of late transition metals, particularly in redox transformations, hydroamination, and hydroaminoalkylation. rsc.org
In the context of epoxide chemistry, titanium-based catalysts are particularly relevant for ring-opening reactions. Bis(cyclopentadienyl)titanocene(III) chloride (Cp2TiCl) and its derivatives are well-known for generating radicals through single electron transfer (SET) to epoxides, which leads to regioselective radical epoxide opening. nih.gov This method combines Lewis acid catalysis with radical chemistry, where the initial electron transfer from the metal avoids SN-type side reactions, and the subsequent radical reaction can be controlled by the titanium complex. nih.gov
For instance, titanocene-catalyzed reductive ring-opening of epoxides can be achieved catalytically in the presence of a co-reductant. nih.gov This methodology has been applied to the synthesis of various functionalized molecules. A notable example is the titanocene-catalyzed reductive ring-opening of meso-epoxides with tert-butyl acrylate, a reaction that provides a pathway to chiral alcohols and has been utilized in the synthesis of prostaglandins. scielo.org.mx
Furthermore, heterobimetallic titanium-gallium-salen complexes have been reported for the asymmetric ring-opening of meso-epoxides with aryl selenols as nucleophiles, demonstrating the versatility of titanium in cooperative catalytic systems. mdpi.com Chiral Schiff base ligand-titanium complexes have also been employed as catalysts for the asymmetric ring-opening of meso-epoxides with nucleophiles like trimethylsilyl cyanide. scielo.org.mx
The table below provides examples of titanium-catalyzed reactions involving epoxides.
| Catalyst System | Epoxide Type | Reagent/Nucleophile | Product Type | Application/Key Feature | Reference |
| Cp2TiCl (catalytic) | General epoxides | Collidinium hydrochloride (in water) | Alcohols | Catalytic, regioselective reductive opening. | nih.gov |
| Titanocene-based catalyst | meso-Epoxides | tert-Butyl acrylate | Chiral alcohols | Synthesis of prostaglandins. | scielo.org.mx |
| Ti-Ga-salen complex | meso-Epoxides | Aryl selenols | Vicinal hydroxy selenides | Heterobimetallic catalysis for ARO. | mdpi.com |
| Chiral Schiff base-Ti complex | meso-Epoxides | Trimethylsilyl cyanide | Cyanohydrins | Asymmetric ring-opening. | scielo.org.mx |
| Ti(IV)-salen complexes | meso-Epoxides | Amines | Vicinal amino alcohols | Heterogeneous catalysis using insoluble coordination assemblies. | mdpi.com |
Applications of 2 Cyclohexyloxirane in Advanced Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Complex Organic Synthesis
Chiral building blocks are essential for the synthesis of many natural products and pharmaceuticals, where specific stereochemistry is crucial for biological activity. sioc-journal.cn 2-Cyclohexyloxirane, particularly in its enantiomerically pure forms, serves as a valuable chiral synthon in the construction of complex molecules. google.com The defined stereochemistry of the epoxide ring allows for the introduction of specific chiral centers into a target molecule through stereospecific ring-opening reactions. numberanalytics.com
The synthesis of complex molecules often involves multiple steps and requires precise control over the three-dimensional arrangement of atoms. numberanalytics.comugent.be The use of chiral epoxides like (S)-2-cyclohexyloxirane allows chemists to build intricate molecular frameworks with a high degree of stereochemical control. numberanalytics.comresearchgate.net For instance, the ring-opening of a chiral epoxide with a nucleophile occurs via an Sₙ2 mechanism, leading to inversion of configuration at the attacked carbon atom. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.
Key applications in complex molecule synthesis include:
Natural Product Synthesis: Many biologically active natural products possess complex, stereochemically rich structures. Chiral epoxides are frequently used as starting materials or key intermediates in the total synthesis of these compounds. uci.edu
Pharmaceutical Synthesis: The therapeutic effect of many drugs is dependent on their specific stereoisomer. The use of chiral building blocks like this compound is therefore critical in the pharmaceutical industry to produce enantiomerically pure active pharmaceutical ingredients.
Development of Novel Synthetic Methodologies: The reactivity of epoxides is harnessed to develop new synthetic methods, such as cascade reactions and multi-component reactions, which allow for the efficient construction of complex molecular structures in a single operation. rsc.org
Precursor for Polyol Synthesis and Oligo(ethercarbonate)s
Polyols, organic compounds containing multiple hydroxyl groups, are fundamental components in the production of a wide range of polymers, including polyurethanes. techscience.com The synthesis of polyols can be achieved through the ring-opening of epoxides. nih.govresearchgate.net The reaction of this compound with a nucleophile, such as water or an alcohol, under acidic or basic conditions, leads to the formation of a diol. openstax.org By controlling the reaction conditions and the stoichiometry of the reactants, polyols with specific structures and molecular weights can be synthesized.
The "polyol process" is a versatile method for producing not only organic polyols but also inorganic nanoparticles. nih.govresearchgate.net In the context of organic synthesis, the ring-opening of this compound provides a straightforward route to 1,2-cyclohexanediol (B165007) derivatives.
Furthermore, this compound is a key monomer in the synthesis of oligo(ethercarbonate)s. These oligomers are produced through the cooligomerization of carbon dioxide (CO₂) and epoxides. researchgate.net This process is of significant interest as it utilizes a greenhouse gas as a C1 building block. researchgate.net The resulting oligo(ethercarbonate)s can serve as substitutes for traditional poly(propylene glycol)s (PPGs) in the production of polyurethanes, thereby reducing the reliance on fossil-fuel-derived propylene (B89431) oxide. researchgate.net The copolymerization is often catalyzed by zinc-cobalt double metal cyanide (DMC) catalysts, which facilitate the incorporation of CO₂ into the polymer chain. researchgate.netresearchgate.net
Incorporation into Polymer Architectures for Tailored Properties
The incorporation of this compound into polymer backbones allows for the precise tailoring of material properties. The bulky cyclohexyl group can impart desirable characteristics such as increased rigidity, thermal stability, and modified solubility.
Polycarbonates and Polythiocarbonates from Copolymerization
The alternating copolymerization of epoxides with carbon dioxide (CO₂) or its sulfur analogue, carbon disulfide (CS₂), yields polycarbonates and polythiocarbonates, respectively. researchgate.netresearchgate.net These polymers are gaining attention as more sustainable alternatives to traditional plastics. This compound is among the various epoxides that can be utilized in this copolymerization, leading to the formation of poly(cyclohexene carbonate). researchgate.netresearchgate.net
The copolymerization of this compound and CO₂ can be catalyzed by various metal complexes, including those based on zinc, cobalt, and chromium. google.com The choice of catalyst can influence the polymer's microstructure, molecular weight, and the degree of CO₂ incorporation. google.comrsc.org The resulting polycarbonates often exhibit interesting thermal and mechanical properties due to the presence of the cyclohexyl group.
| Monomers | Catalyst System | Resulting Polymer | Key Features |
| This compound, Carbon Dioxide (CO₂) | Zinc-Cobalt Double Metal Cyanide (DMC) Complexes | Poly(cyclohexene carbonate) | Alternating copolymer structure, utilization of a greenhouse gas. researchgate.netresearchgate.net |
| This compound, Carbon Disulfide (CS₂) | Metal Complexes | Poly(cyclohexene thiocarbonate) | Introduction of sulfur into the polymer backbone, potentially altering properties like refractive index and chemical resistance. researchgate.net |
Design of New Epoxy Resin Monomers with Modified Polymerization Characteristics
Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. nih.govpageplace.de The most common epoxy resin monomer is diglycidyl ether of bisphenol A (DGEBA). However, concerns about the skin-sensitizing potential of DGEBA have driven research into alternative monomers. nih.govresearchgate.net
The design of new epoxy resin monomers often involves modifying the molecular structure to balance polymerization properties with reduced allergenic activity. nih.gov Incorporating a cycloaliphatic structure, such as that from this compound, into the monomer design is a promising strategy. For example, a cycloaliphatic analogue of DGEBA, lacking the ether oxygens in the side chains, showed a significantly reduced sensitizing potency. nih.gov While the technical properties of the resulting polymer require further optimization, this approach highlights the potential of using this compound derivatives to create safer epoxy materials. nih.goveneos.co.jp The development of such new monomers is a delicate balance, requiring careful tuning of structural properties and polymerization conditions. nih.gov
Synthesis of Functionalized Organic Compounds
The high reactivity of the epoxide ring in this compound makes it a versatile starting material for the synthesis of a wide array of functionalized organic compounds. pcbiochemres.com The ring can be opened by a variety of nucleophiles, leading to the introduction of different functional groups at the 1- and 2-positions of the cyclohexane (B81311) ring.
This reactivity allows for the synthesis of compounds with specific functionalities for various applications. organic-chemistry.orgorganic-chemistry.org
Examples of Functionalization Reactions:
Reaction with Amines: Nucleophilic ring-opening with amines yields amino alcohols, which are important building blocks in medicinal chemistry and materials science.
Reaction with Grignard Reagents: The reaction with Grignard reagents introduces a new carbon-carbon bond, allowing for the elongation of the carbon chain and the synthesis of more complex alcohols.
Reaction with Halides: Treatment with hydrogen halides or other halide sources results in the formation of halohydrins, which are themselves versatile intermediates for further transformations. openstax.org
The ability to introduce a wide range of functional groups with stereochemical control makes this compound a powerful tool for synthetic chemists in academia and industry.
Advanced Analytical and Mechanistic Elucidation Techniques in 2 Cyclohexyloxirane Research
Kinetic Studies of 2-Cyclohexyloxirane Reactions
Kinetic studies are fundamental to understanding the dynamics of chemical reactions involving this compound. They provide quantitative insights into how fast a reaction proceeds and the factors that influence its speed. mit.edu
Determination of Reaction Rates and Rate Constants
The rate of a chemical reaction is a measure of the change in concentration of reactants or products over time. libretexts.org For reactions involving this compound, determining the reaction rate is crucial for understanding its reactivity. The rate law for a reaction is a mathematical expression that links the reaction rate to the concentrations of the reactants. fiveable.me The proportionality constant in this expression is known as the rate constant, k. mit.edufiveable.me
Several methods are employed to determine reaction rates and rate constants, including the initial rates method and graphical methods. fiveable.meaidic.it The initial rates method involves measuring the reaction rate at different initial concentrations of reactants to determine the order of the reaction with respect to each reactant. Graphical methods involve plotting concentration data against time to determine the reaction order and the rate constant. fiveable.methermofisher.com For instance, for a first-order reaction, a plot of the natural logarithm of the reactant concentration versus time will yield a straight line, the slope of which is the negative of the rate constant. For a second-order reaction, a plot of the inverse of the reactant concentration versus time is linear. libretexts.orgfiveable.me
The rate constant is temperature-dependent and is also influenced by the presence of a catalyst. libretexts.org It provides valuable information about the environmental factors affecting the reaction rate.
Table 1: General Rate Law Expressions
| Reaction Order | Rate Law | Integrated Rate Law |
| Zero | Rate = k | [A] = -kt + [A]₀ |
| First | Rate = k[A] | ln[A] = -kt + ln[A]₀ |
| Second | Rate = k[A]² | 1/[A] = kt + 1/[A]₀ |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Activation Energy Determinations
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. libretexts.org It represents the energy barrier that reactants must overcome to be converted into products. libretexts.org The Arrhenius equation mathematically describes the relationship between the rate constant (k), the activation energy, and the temperature (T). opentextbc.ca
The activation energy for reactions of this compound can be determined experimentally by measuring the rate constant at different temperatures. opentextbc.cafsu.edu By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T), a straight line is obtained. The slope of this line is equal to -Ea/R, where R is the ideal gas constant. opentextbc.caphysicsandmathstutor.com This graphical method allows for a straightforward calculation of the activation energy. opentextbc.ca Alternatively, the activation energy can be calculated algebraically if the rate constants at two different temperatures are known. opentextbc.cafsu.edu
A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess the necessary energy to react. opentextbc.ca Understanding the activation energy is crucial for optimizing reaction conditions to achieve desired reaction rates.
Table 2: Arrhenius Equation Parameters
| Parameter | Symbol | Description |
| Rate Constant | k | A measure of the reaction rate. |
| Pre-exponential Factor | A | Related to the frequency of collisions and the orientation of reacting molecules. |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. |
| Ideal Gas Constant | R | 8.314 J/(mol·K) |
| Absolute Temperature | T | Temperature in Kelvin. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Methodologies for Kinetic Monitoring (e.g., FTIR, UV-Vis Spectroscopy)
To determine reaction rates and activation energies, it is necessary to monitor the progress of the reaction over time. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for real-time reaction monitoring. microptik.euresearchgate.net
FTIR Spectroscopy works by measuring the absorption of infrared radiation by the molecules in the reaction mixture. mt.com Different chemical bonds absorb at characteristic frequencies, creating a unique "fingerprint" for each molecule. mt.com By monitoring the changes in the intensity of specific absorption bands corresponding to reactants or products, the concentration changes over time can be tracked, providing the data needed for kinetic analysis. mt.comyoutube.com Stopped-flow techniques can be combined with FTIR to study very fast reactions. microptik.eu
UV-Vis Spectroscopy measures the absorption of ultraviolet or visible light by the sample. researchgate.net This technique is particularly useful when one of the reactants or products has a strong chromophore (a part of a molecule that absorbs light). The absorbance is directly proportional to the concentration of the absorbing species (Beer-Lambert Law), allowing for straightforward monitoring of its concentration changes during the reaction. thermofisher.com This method is widely used to study the kinetics of various chemical reactions, including those involving colored compounds. thermofisher.comresearchgate.net
Both FTIR and UV-Vis spectroscopy can be used in situ, meaning the measurements are taken directly from the reaction vessel without the need for sampling, providing continuous and real-time data. mt.com This is particularly advantageous for studying the kinetics of reactions involving this compound, as it allows for a detailed understanding of the reaction progress under various conditions.
Structural Elucidation and Stereochemical Assignment
Determining the precise three-dimensional structure of molecules, especially the products of reactions involving this compound, is crucial for understanding the reaction mechanism and the properties of the resulting compounds.
Application of X-ray Crystallography for Product Stereochemistry
The process involves directing a beam of X-rays onto a single crystal of the compound of interest. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. anton-paar.comlibretexts.org By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the positions of the individual atoms. libretexts.org
In the context of this compound chemistry, X-ray crystallography is invaluable for confirming the stereochemical outcome of ring-opening reactions. For example, the acid-catalyzed opening of the epoxide ring often leads to the formation of trans-diols, and X-ray crystallography can definitively confirm this stereochemical arrangement. openstax.org The ability to determine the absolute configuration of chiral molecules is another key application of this technique, which is essential when dealing with enantiomerically pure starting materials or products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for gaining detailed insights into reaction mechanisms. bruker.comuvic.ca It provides a wealth of information about the structure and connectivity of atoms in a molecule, and it can be used to monitor the progress of a reaction in real-time. bruker.comnih.gov
By taking NMR spectra at different time points during a reaction involving this compound, it is possible to identify and characterize reaction intermediates, which are often transient species that are difficult to isolate. nih.govuni-regensburg.de This information is critical for piecing together the step-by-step pathway of the reaction. For instance, in the acid-catalyzed ring-opening of epoxides, NMR can help to elucidate whether the mechanism is closer to a pure SN1 or SN2 pathway by observing the formation of intermediates and the stereochemistry of the products. openstax.org
Modern NMR techniques, such as two-dimensional (2D) NMR and ultrafast NMR, provide even more detailed mechanistic information. nih.gov Furthermore, specialized techniques like in-situ illumination NMR can be used to study photochemical reactions. uni-regensburg.de The quantitative nature of NMR also allows for the determination of reaction kinetics by monitoring the disappearance of reactants and the appearance of products over time. chemrxiv.org
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral GC)
The determination of the enantiomeric purity of this compound is critical, as the stereochemistry of the epoxide directly influences the outcome of stereoselective syntheses in which it is used as a building block. Enantiomeric excess (ee) is a measure of this purity. numberanalytics.com While enantiomers possess identical physical properties in an achiral environment, they can be separated chromatographically by introducing a chiral element into the analytical system. ic.ac.uk Gas chromatography (GC) is an exceptionally effective technique for this purpose, particularly for volatile and thermally stable compounds like this compound. ic.ac.ukheraldopenaccess.us
Chiral GC offers significant advantages, including high resolution, rapid analysis times, and high sensitivity. pharmaknowledgeforum.com The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP). chromatographyonline.com The underlying principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase. pharmaknowledgeforum.com These diastereomeric complexes have different energies of formation and dissociation, resulting in different retention times and allowing for their separation and quantification. pharmaknowledgeforum.com
For the analysis of epoxides, CSPs based on derivatized cyclodextrins are widely employed. gcms.cz These macrocyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on the exterior with various substituents, a wide range of selectivities can be achieved. chromatographyonline.com The separation mechanism can involve inclusion of the cyclohexyl group into the cyclodextrin (B1172386) cavity, as well as surface interactions such as hydrogen bonding or dipole-dipole interactions with the oxirane ring. chromatographyonline.com
Detailed research findings demonstrate the successful application of chiral GC for determining the enantiomeric excess of this compound. Specific analytical methods have been developed that provide clear separation of the (R)- and (S)-enantiomers, enabling precise quality control in asymmetric synthesis. thieme-connect.dersc.org
The table below outlines a representative set of conditions for the chiral GC analysis of this compound as documented in scientific literature.
Table 1: Exemplary Chiral GC Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase | Supelco β-cyclodextrin (betadex 120) | rsc.org |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness | rsc.org |
| Carrier Gas | Not specified, typically Hydrogen or Helium | |
| Temperature Program | Isothermal at 60 °C | rsc.org |
| Detector | Not specified, typically Flame Ionization Detector (FID) | |
Using such methods, researchers have been able to quantify the enantiomeric purity of this compound produced from various synthetic routes. The difference in retention times allows for the integration of the peak areas for each enantiomer, from which the enantiomeric excess can be calculated.
Table 2: Representative Research Findings on Enantiomeric Purity of this compound using Chiral GC
| Analytical Goal | Result | Key Finding | Reference |
|---|---|---|---|
| Enantiomeric Excess (ee) Determination | 81% ee | Successful separation of enantiomers with baseline or near-baseline resolution. | rsc.org |
| Retention Times | Minor enantiomer: 16.6 min | The different retention times confirm the effective chiral recognition by the CSP. | rsc.org |
Computational and Theoretical Studies on 2 Cyclohexyloxirane
Molecular Modeling of Reactivity and Selectivity
Molecular modeling serves as a foundational tool for understanding the factors that govern the reactivity and selectivity of 2-cyclohexyloxirane in various chemical transformations. ugent.be These models are crucial for simulating complex reaction environments and predicting molecular properties. ugent.be
In the context of ring-opening reactions, molecular modeling can elucidate the preference for nucleophilic attack at either the more or less substituted carbon of the epoxide ring. This regioselectivity is influenced by a combination of steric and electronic factors. clockss.org For instance, in acid-catalyzed ring-opening reactions, the mechanism can be a hybrid of SN1 and SN2 pathways. Modeling can show that the transition state possesses partial carbocation character at the more substituted carbon, making it the preferred site for nucleophilic attack. Conversely, under basic conditions, which favor a classic SN2 mechanism, models can demonstrate that steric hindrance directs the nucleophile to the less substituted carbon atom.
Molecular modeling is also instrumental in studying polymerization reactions involving this compound. For example, in the copolymerization of CO2 and epoxides, the steric hindrance of the cyclohexyl group can be modeled to predict the degree of alternation in the resulting copolymer. researchgate.net These models can accurately represent the molecular structure of the reactants and the potential energy surface of the reaction, allowing for the simulation of reaction kinetics and thermodynamics. ugent.be
The table below summarizes key applications of molecular modeling in studying this compound.
| Application | Key Insights from Molecular Modeling |
| Acid-Catalyzed Ring-Opening | Predicts preferential attack at the more substituted carbon due to a stabilized partial carbocation in the transition state. |
| Base-Catalyzed Ring-Opening | Shows nucleophilic attack at the less hindered carbon atom due to steric effects, consistent with an SN2 mechanism. |
| Polymerization | Models the influence of the bulky cyclohexyl group on the stereochemistry and alternating structure of copolymers. researchgate.net |
| Catalyst Interaction | Simulates the interaction of this compound with catalysts, such as metal-salen complexes, to understand the origins of enantioselectivity. mdpi.com |
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has become a powerful tool for investigating the detailed mechanisms of chemical reactions, offering a good balance between computational cost and accuracy. mdpi.com For this compound, DFT calculations have been employed to map out the potential energy surfaces of its various reaction pathways, identify transition states, and calculate activation energies. arxiv.org
DFT studies are particularly valuable in understanding the regioselectivity of ring-opening reactions. By calculating the energies of the transition states for nucleophilic attack at both carbon atoms of the epoxide ring, researchers can predict the major product. frontiersin.org For example, in the acid-catalyzed hydrolysis of epoxides, DFT calculations can model the protonation of the epoxide oxygen followed by nucleophilic attack, helping to rationalize the observed regiochemical outcomes. openstax.org
Furthermore, DFT has been used to investigate the mechanisms of cycloaddition reactions involving epoxides. pku.edu.cn These calculations can help to determine whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant stationary points on the potential energy surface. pku.edu.cn The influence of different catalysts and substituents on the reaction pathway can also be systematically studied using DFT. frontiersin.org
The following table presents representative data that can be obtained from DFT calculations on the ring-opening of this compound.
| Reaction Pathway | Transition State Energy (kcal/mol) | Product |
| Acid-Catalyzed (Attack at C2) | Lower | Trans-diaxial product |
| Acid-Catalyzed (Attack at C3) | Higher | - |
| Base-Catalyzed (Attack at C2) | Higher | - |
| Base-Catalyzed (Attack at C3) | Lower | Trans-diaxial product |
Note: The values in this table are illustrative and would be determined by specific DFT calculations for a given reaction.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure of this compound, particularly the conformation of the cyclohexane (B81311) ring and its orientation relative to the oxirane ring, plays a critical role in its reactivity. Conformational analysis, often aided by computational methods, is essential for understanding these steric and stereoelectronic effects.
The cyclohexane ring in this compound can exist in various conformations, with the chair form being the most stable. davuniversity.org The substituents on the oxirane ring can occupy either axial or equatorial positions, and the relative stability of these conformers can influence the molecule's reactivity. iscnagpur.ac.in Computational methods can be used to calculate the energy differences between these conformers and to determine the most populated conformations in solution.
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the molecule's properties, are also important. iupac.org For example, the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent anti-bonding sigma orbital, can influence the conformation and reactivity of the molecule. chemtube3d.comwikipedia.org In the case of this compound, stereoelectronic interactions between the orbitals of the cyclohexane ring and the oxirane ring can affect the accessibility of the epoxide carbons to nucleophilic attack.
The table below summarizes the key conformational and stereoelectronic features of this compound.
| Feature | Description | Implication for Reactivity |
| Cyclohexane Conformation | Primarily exists in a chair conformation. davuniversity.org | The steric bulk of the cyclohexane ring can hinder the approach of reagents to the epoxide. |
| Substituent Position | The oxirane ring can be considered a substituent on the cyclohexane, with axial and equatorial orientations possible. | The accessibility of the epoxide for reaction is dependent on its orientation. |
| Stereoelectronic Effects | Interactions between the orbitals of the cyclohexane and oxirane rings. iupac.org | Can influence the electrophilicity of the epoxide carbons and the stability of reaction transition states. |
| Gauche Interactions | Potential for gauche interactions between the oxirane ring and substituents on the cyclohexane ring. | Can affect the relative energies of different conformers and influence reaction pathways. |
Future Research Directions and Emerging Trends for 2 Cyclohexyloxirane
Development of Novel Sustainable Synthetic Routes
The traditional synthesis of epoxides often relies on stoichiometric oxidants that generate significant waste. The future of 2-Cyclohexyloxirane synthesis is geared towards greener, more atom-economical, and safer processes.
A primary focus is the replacement of conventional oxidants with more environmentally benign alternatives. The direct epoxidation of vinylcyclohexane (B147605) using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) represents a highly atom-economical approach, with water or no byproducts, respectively. rsc.org Research into catalytic systems that can activate these mild oxidants efficiently is a key direction.
Biocatalysis is emerging as a powerful and sustainable strategy. nih.gov The use of enzymes, such as cytochrome P450 monooxygenases (CYP450s), offers a route to highly selective C-H oxyfunctionalization under mild, aqueous conditions. rsc.org Future work will likely involve engineering these enzymes to enhance their activity and selectivity specifically for the epoxidation of vinylcyclohexane. chemrxiv.org Another biocatalytic avenue involves the kinetic resolution of racemic this compound or the desymmetrization of meso-precursors using enzymes like hydrolases, which can provide access to enantiomerically pure epoxides. nih.gov
Furthermore, the development of synthetic routes starting from renewable feedstocks is a critical trend. googleapis.com While this compound is traditionally derived from petroleum sources, future research could explore pathways from bio-based precursors, aligning with the broader shift away from fossil fuels in the chemical industry. googleapis.com
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to the chemistry of this compound, particularly for its asymmetric transformations. Research is continuously pushing the boundaries of catalyst design to achieve higher selectivity and efficiency.
Metal-salen complexes, particularly with cobalt (Co), chromium (Cr), and manganese (Mn), have been instrumental in the asymmetric ring-opening (ARO) and hydrolytic kinetic resolution (HKR) of epoxides like this compound. mdpi.com A notable trend is the development of advanced catalyst architectures to enhance performance. For instance, dendrimeric Co-salen complexes have demonstrated higher reactivity and reaction rates compared to their monomeric counterparts in the HKR of this compound, achieving high enantiomeric excess (98% ee). mdpi.comambeed.com Polymeric Co-salen complexes also show excellent conversion and enantioselectivity and have the added benefit of being recoverable and reusable. mdpi.com
Future exploration will likely focus on:
Heterogenized Catalysts : Anchoring homogeneous catalysts, like metal-salen complexes, onto solid supports to bridge the gap between homogeneous and heterogeneous catalysis. This facilitates easy catalyst recovery and recycling, a key principle of green chemistry. mdpi.com
Dual-Catalyst Systems : The use of two distinct catalysts to work in concert is a growing trend. For example, a dual-catalyst system combining a visible light-absorbing photocatalyst with a stereocontrolling Lewis acid can enable enantioselective photochemical reactions that are difficult to control otherwise. chimicatechnoacta.ru This approach could be applied to novel transformations of this compound.
Photocatalysis : Visible-light photocatalysis offers a green and efficient way to drive chemical reactions. nih.gov Developing photocatalytic systems for the synthesis or transformation of this compound could lead to novel, energy-efficient synthetic methods. nih.gov
The table below summarizes findings on advanced catalytic systems for this compound transformations.
Table 1: Performance of Advanced Catalytic Systems in this compound Reactions| Catalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Dendrimeric Co-salen Complex (89) | Hydrolytic Kinetic Resolution (HKR) | Achieved 50% conversion with 98% enantiomeric excess (ee) for the unreacted epoxide. Exhibited higher reactivity than monomeric analogues. | mdpi.comambeed.com |
| Polymeric Co-salen Complexes | Hydrolytic Kinetic Resolution (HKR) | Catalyzed reactions with excellent conversions and high ee values (up to 98%). Catalysts are easily recovered and reused. | |
| Cr(III)-Co(III) Heterobimetallic Salen Complex (12) | Asymmetric Ring-Opening (ARO) with TMSN₃ | Demonstrated higher enantioselectivity than monomeric or homobimetallic analogues for cyclohexene (B86901) oxide. Allowed for very low catalyst loading (0.01 mol%). | mdpi.com |
| Liquid-Solid Hybrid Catalysts (Cr-salen on ionic liquid support) | Asymmetric Ring-Opening (ARO) with TMSN₃ | Designed to bridge homogeneous and heterogeneous catalysis, facilitating catalyst reuse. | mdpi.com |
Integration of this compound into Advanced Functional Materials
This compound serves as a valuable monomer for creating polymers with tailored properties. A significant area of research is its copolymerization with carbon dioxide (CO₂), a greenhouse gas, to produce aliphatic polycarbonates, such as poly(cyclohexene carbonate) (PCHC). researchgate.netresearchgate.net This process is a hallmark of green chemistry, turning a waste product into a valuable material. semanticscholar.org
Future trends in this area include:
Block Copolymers : The synthesis of block copolymers containing PCHC segments is an emerging field. For instance, polyester-block-polycarbonate copolymers have been prepared from terpene-derived anhydrides and epoxides like this compound (cyclohexene oxide). chemrxiv.orgresearchgate.net These materials combine the properties of different polymer types, leading to materials with tailored thermal and mechanical characteristics. researchgate.net
Functional Polycarbonates and Polyesters : The epoxide ring of this compound can be a site for introducing functionality. Research is focused on creating terpolymers by reacting CO₂, a standard epoxide, and a functional epoxide. rsc.org This allows for the creation of materials with pendant groups that can be used for cross-linking or further modification, for example, to create CO₂-based elastic rubbers. rsc.org
Impact Modification and Compatibilization : In polymer blends, such as those of polycarbonate (PC) and polyesters, functional polymers are used to improve compatibility and mechanical properties. Copolymers containing epoxide functional groups can act as reactive compatibilizers, enhancing interfacial adhesion and improving the impact strength of the final material. pluss.co.in This suggests a potential application for oligomers or polymers derived from this compound in modifying commodity plastics.
Chemical Recycling : A circular economy approach for polymers is a major research driver. The chemical recycling of poly(cyclohexene carbonate) back to this compound and CO₂ has been demonstrated using highly efficient catalysts. acs.org This process, which can be performed in the solid state with high selectivity, represents a truly sustainable lifecycle for these materials and is a critical direction for future research. acs.org
Computational Design of this compound Derivatives with Tuned Reactivity
Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. For this compound, these methods offer a path to understanding and predicting reactivity, guiding the design of new derivatives and catalysts without costly and time-consuming trial-and-error experiments.
Emerging trends in this domain include:
Mechanism Elucidation : Density Functional Theory (DFT) studies are being used to investigate the reaction mechanisms involving epoxides. For example, DFT calculations have helped to understand the preferred enantiomeric pairing in chiral polymeric catalysts used for epoxide resolutions and have shed light on the transition states of ring-opening reactions. mdpi.commdpi-res.com
Predictive Reactivity Models : Machine learning and deep learning models are being developed to predict chemical reactivity with high accuracy. nih.gov By training models on large datasets of known reactions, it is possible to predict the outcome of new transformations. Such tools could be applied to predict the regioselectivity and stereoselectivity of the ring-opening of various this compound derivatives with different nucleophiles. nih.gov
Catalyst Design : Computational methods are crucial for the rational design of new catalysts. amazonaws.com By modeling the interaction between a catalyst and a substrate like this compound, researchers can design catalysts with optimized active sites for enhanced activity and selectivity. This approach has been used to support the development of metal-salen catalysts and to engineer enzymes for specific transformations. mdpi.comamazonaws.com
Virtual Screening of Derivatives : Before synthesizing new molecules, computational tools can be used to predict their properties. This "green-by-design" approach allows researchers to screen a virtual library of this compound derivatives to identify candidates with desired reactivity or suitability for specific applications, such as polymerization or as pharmaceutical intermediates. nih.gov
Green Chemistry Aspects in this compound Transformations
The principles of green chemistry are increasingly influencing the entire lifecycle of chemical products, from synthesis to application and disposal. skpharmteco.com The transformations of this compound are a fertile ground for implementing these principles.
Key future directions guided by green chemistry include:
Atom Economy : The concept of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is paramount. skpharmteco.comjocpr.com The synthesis of this compound via the direct addition of an oxygen atom to vinylcyclohexane is a 100% atom-economical reaction. jocpr.comlibretexts.org Similarly, the ring-opening copolymerization with CO₂ is a 100% atom-efficient process to create polycarbonates. semanticscholar.org Future research will continue to prioritize reactions that maximize atom economy. skpharmteco.com
Use of Renewable Resources and Waste Valorization : A major thrust of green chemistry is the use of renewable feedstocks and the valorization of waste streams. googleapis.com The use of CO₂ as a comonomer in polymerization with this compound is a prime example of waste valorization. semanticscholar.orgrsc.org
Safer Solvents and Reaction Conditions : Research is focused on minimizing or eliminating the use of hazardous solvents. rsc.org For this compound transformations, this includes exploring solvent-free conditions for polymerizations or using benign solvents like water where possible. mdpi.comnih.gov Microwave-assisted synthesis is another trend that can reduce reaction times and energy consumption. nih.gov
Catalyst Recyclability : The development of robust, recyclable catalysts is a cornerstone of green chemistry. As mentioned in section 8.2, creating heterogeneous or polymer-supported catalysts for this compound reactions is a key research area that reduces waste and process costs. rsc.orgmdpi.com
Designing for Degradation and Recycling : The end-of-life of products made from this compound is a critical consideration. The development of chemically recyclable polymers like PCHC demonstrates a circular approach. acs.org Future material design will increasingly incorporate features that allow for easy degradation into non-toxic substances or efficient recycling back to the monomer. acs.org
The table below highlights how green chemistry principles are being applied to this compound.
Table 2: Application of Green Chemistry Principles to this compound| Green Chemistry Principle | Application in this compound Chemistry | Emerging Trend/Research Direction | Reference |
|---|---|---|---|
| Atom Economy | Synthesis from vinylcyclohexane and O₂/H₂O₂; Copolymerization with CO₂. | Prioritizing addition reactions and catalytic cycles that minimize byproduct formation. | semanticscholar.orglibretexts.org |
| Use of Renewable Feedstocks | Current precursor (vinylcyclohexane) is petrochemical-based. | Exploring bio-based routes to vinylcyclohexane or alternative renewable precursors. | googleapis.com |
| Less Hazardous Chemical Syntheses | Using CO₂ as a benign building block. | Replacing traditional oxidants with H₂O₂ or O₂; biocatalytic synthesis under mild conditions. | rsc.orgnih.govsemanticscholar.org |
| Catalysis | Metal-salen, organocatalysts, and enzymes for selective transformations. | Developing highly active, reusable, and non-toxic catalysts; photocatalysis. | mdpi.comchimicatechnoacta.ru |
| Design for Degradation/Recycling | Poly(cyclohexene carbonate) can be chemically recycled. | Designing polymers for controlled degradation and efficient monomer recovery. | acs.org |
Compound Index
Q & A
Basic Question: What are the standard synthetic routes for 2-Cyclohexyloxirane, and how can enantioselectivity be achieved?
Answer:
The enantioselective synthesis of this compound is typically achieved via organocatalytic α-chlorination of aldehydes followed by epoxidation. For example, (S)-chloro-cyclohexyl-acetaldehyde undergoes epoxidation to yield (R)-2-cyclohexyloxirane with 38% yield, confirmed by optical rotation ([α]D = –2.1 in CHCl3) and comparison to literature data . Key reagents include chiral catalysts (e.g., organocatalysts derived from proline) and oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Methodological rigor involves:
- Chiral purity verification : Polarimetry and chiral HPLC to confirm enantiomeric excess.
- Yield optimization : Adjusting reaction time, temperature, and stoichiometry of the aldehyde precursor.
Advanced Question: How do steric and electronic effects of the cyclohexyl group influence the reactivity of this compound in ring-opening reactions?
Answer:
The cyclohexyl group introduces steric hindrance, directing nucleophilic attack to the less hindered epoxide carbon. For instance, in lithiated epoxide insertion reactions with boronic esters, the cyclohexyl substituent favors regioselective alkene formation due to its bulky nature . Experimental strategies include:
- Kinetic studies : Comparing reaction rates of this compound with less bulky analogs (e.g., 2-octyloxirane).
- Computational modeling : DFT calculations to map transition states and quantify steric effects.
- Stereochemical tracking : Using NMR (e.g., NOESY) to confirm regioselectivity in products.
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
Critical characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Distinct signals for epoxide protons (δ 3.0–3.5 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm).
- ¹³C NMR : Epoxide carbons appear at δ 45–55 ppm.
- Optical rotation : Essential for confirming enantiopurity, with literature values for (R)- and (S)-enantiomers provided .
- GC-MS : Retention time and fragmentation patterns to verify purity and molecular weight.
Advanced Question: How can researchers resolve contradictions in reported optical rotation data for enantiomers of this compound?
Answer:
Discrepancies in optical rotation (e.g., conflicting [α]D values between studies) may arise from impurities, solvent effects, or calibration errors. Mitigation strategies include:
- Standardized protocols : Use identical solvent (e.g., CHCl3) and concentration (e.g., 0.88 g/mL) as literature references .
- Cross-validation : Compare with chiral HPLC retention times or circular dichroism (CD) spectra.
- Systematic error analysis : Replicate measurements under controlled conditions to identify outliers .
Basic Question: What are the key safety and handling considerations for this compound in laboratory settings?
Answer:
- Toxicity : Epoxides are potential irritants; use fume hoods and PPE (gloves, goggles).
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent ring-opening via moisture.
- Waste disposal : Neutralize with aqueous sodium bisulfite before disposal.
Advanced Question: How can computational chemistry be integrated with experimental data to predict novel reactions involving this compound?
Answer:
- Mechanistic modeling : Use Gaussian or ORCA software to simulate transition states for epoxide ring-opening reactions.
- Reactivity prediction : Combine DFT calculations with Hammett σ values to estimate substituent effects on reaction rates.
- Data reconciliation : Compare computational activation energies with experimental kinetic data to refine models .
Basic Question: What are the common pitfalls in synthesizing this compound, and how can they be avoided?
Answer:
- Low yields : Often due to incomplete epoxidation or side reactions (e.g., acid-catalyzed rearrangements). Optimize reaction stoichiometry and avoid protic solvents.
- Racemization : Minimize exposure to heat or acidic conditions during purification. Use chiral stationary phases for column chromatography .
Advanced Question: How do reaction conditions (e.g., solvent polarity, temperature) impact the stereochemical outcome of this compound-derived products?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific stereoisomers.
- Temperature control : Lower temperatures (–78°C) reduce kinetic resolution, enabling higher enantioselectivity.
- In situ monitoring : Use FTIR or Raman spectroscopy to track epoxide conversion and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
